molecular formula C14H12N2O B3062728 1H-Benzimidazole, 5-methoxy-1-phenyl- CAS No. 38205-85-5

1H-Benzimidazole, 5-methoxy-1-phenyl-

Cat. No.: B3062728
CAS No.: 38205-85-5
M. Wt: 224.26 g/mol
InChI Key: BMNCXCJXZKZJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 5-methoxy-1-phenyl- is a fused heterocyclic compound featuring a benzimidazole core substituted with a methoxy group at position 5 and a phenyl group at position 1 (Figure 1). Benzimidazole derivatives are renowned for their pharmacological versatility, including antifungal, antiviral, and anticancer activities .

Properties

CAS No.

38205-85-5

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-1-phenylbenzimidazole

InChI

InChI=1S/C14H12N2O/c1-17-12-7-8-14-13(9-12)15-10-16(14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

BMNCXCJXZKZJII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 5-Substituted vs. 6-Substituted Derivatives

Substitution patterns on the benzimidazole ring significantly impact biological activity. For example:

  • 6-Methoxy-1-methylbenzimidazole () exhibits higher enhancing activity for influenza virus multiplication at low concentrations compared to its 5-hydroxy-1-methyl analog. However, the 5-hydroxy derivative achieves greater maximal enhancement at higher concentrations, emphasizing the role of substitution position in dose-dependent effects .
  • 5-Methoxy-1-phenyl- derivatives (target compound) may display distinct receptor-binding profiles compared to 6-substituted analogs due to altered electronic distributions and steric hindrance .

Substituent Type: Methoxy vs. Hydroxy and Halogen Groups

  • Hydroxy groups may also participate in hydrogen bonding, altering target specificity .
  • 6-Chloro-1H-benzimidazole derivatives () demonstrate enhanced anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines. The electron-withdrawing chloro group may increase reactivity in electrophilic interactions, contrasting with the electron-donating methoxy group in the target compound .

Phenyl Group Variations: Position 1 vs. Position 2 Substitution

  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () features a benzyl group at position 1 and a methoxyphenyl group at position 2. The benzyl moiety increases steric bulk, which may reduce binding affinity to compact enzymatic pockets compared to the target compound’s simpler phenyl substitution .
  • 2-Phenyl-1H-benzimidazole () lacks the methoxy group, resulting in lower electronic complexity. This simplification correlates with reduced antifungal activity in some studies, underscoring the importance of the 5-methoxy group in the target compound .

Antifungal and Antimicrobial Activity

  • The target compound’s structural analog, 2-mercapto-5-methoxy-1H-benzimidazole (), shows potent activity against plant pathogenic fungi (Macrophomina, Rhizoctonia). The thiol group at position 2 enhances metal-binding capacity, a feature absent in the target compound, suggesting divergent mechanisms of action .
  • N-Substituted 6-chloro/nitro-1H-benzimidazoles () exhibit broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against E. coli and S. aureus. The nitro group’s strong electron-withdrawing effects may contribute to this efficacy, whereas the target compound’s methoxy group likely favors milder interactions .

Enzyme Inhibition and Anticancer Potential

  • 1H-Benzimidazole derivatives with N,N-dimethylamino groups () inhibit PDE10A (70–86% inhibition at 1 µM), a key enzyme in neurodegenerative diseases. The dimethylamino group’s basicity contrasts with the methoxy group’s neutrality, suggesting different binding modes .
  • 6-Nitro-1H-benzimidazole derivatives () demonstrate potent activity against rhabdomyosarcoma (RMS) cells, with IC₅₀ values comparable to paclitaxel. The nitro group’s redox activity may induce DNA damage, a mechanism less likely in the methoxy-substituted target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.